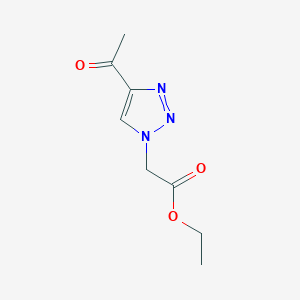

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(4-acetyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-11-4-7(6(2)12)9-10-11/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTIQLZCLBJUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 2: Conversion to Acetyl Chloride Derivative

The acid is then transformed into its acyl chloride form via reaction with oxalyl chloride in toluene with DMF as a catalyst.

-

- Solvent: Toluene.

- Catalyst: DMF.

- Temperature: 30–40°C.

- Duration: 3 hours for addition, followed by 1–2 hours reaction.

- Cooling: To 10–20°C.

- Work-up: Filtration, washing with toluene, vacuum drying.

-

- Product: 2-(1H-1,2,4-triazol-1-yl) acetyl chloride hydrochloride.

- Yield: Approximately 95%.

Step 3: Synthesis of the Triazole Derivative

The acyl chloride reacts with difluorobenzene derivatives in the presence of a Lewis acid (e.g., ferric chloride) under controlled temperatures.

-

- Reactants: Difluorobenzene, acyl chloride.

- Catalyst: Anhydrous ferric chloride.

- Solvent: Methylene dichloride.

- Temperature: 0–5°C during addition.

- Post-reaction: Warming to room temperature, followed by hydrolysis with water.

-

- Product: Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate.

- Yield: Approximately 75%.

Alternative Synthetic Route via Cycloaddition and Hydrazinolysis

Step 1: Esterification of Acetamide Derivatives

Starting from N-(4-hydroxyphenyl)acetamide, esterification with ethyl bromoacetate yields ethyl 2-(4-acetamido-phenoxy)acetate.

Step 2: Hydrazinolysis

Reaction with hydrazine hydrate converts the ester to hydrazide intermediates.

Step 3: Cyclization to Triazoles

The hydrazide reacts with isothiocyanates under basic conditions, followed by cyclization to form 1,2,4-triazole-3-thiones, which are then oxidized or further reacted to produce the target triazole ester.

- Reaction Conditions:

- Base: Typically sodium hydroxide or similar.

- Solvent: Ethanol or water.

- Temperature: Room temperature to moderate heating.

- Yield: 52–88% depending on the specific derivative.

Key Data and Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | 1H-1,2,4-Triazole + Mono chloro acetic acid | Water | 15–20°C | 15–20 hrs | High | Acid-base reaction |

| 2 | Acetic acid derivative + oxalyl chloride | Toluene | 30–40°C | 3–5 hrs | 95% | Acyl chloride formation |

| 3 | Acyl chloride + difluorobenzene | Methylene dichloride | 0–5°C | 5 hrs | 75% | Aromatic substitution |

Notes on Industrial and Research Applications

- The synthesis pathways are optimized for high yield and purity, suitable for scale-up.

- Use of microwave irradiation has been suggested in some studies to accelerate reactions and improve yields.

- The choice of solvents and catalysts is critical for controlling regioselectivity and minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 1,2,3-triazole-containing compounds as antitumor agents. A series of hybrids synthesized through the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction demonstrated significant cytotoxicity against various cancer cell lines including HepG-2 (human liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate may exhibit similar activities due to its structural characteristics that allow for interaction with biological targets.

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral properties. The unique structure of triazoles allows for modifications that can enhance their efficacy against viral infections. This compound could be a candidate for further research in this area, particularly in the development of antiviral drugs targeting specific viral mechanisms .

Material Science

Synthesis of Functional Materials

The versatility of 1,2,3-triazoles in click chemistry facilitates the synthesis of functional materials. This compound can serve as a building block in the creation of polymers and nanomaterials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

Drug Delivery Systems

The ability to conjugate triazole compounds with other molecules makes them suitable for drug delivery applications. The introduction of this compound into drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs . This application is particularly relevant in the context of targeted therapy where precise delivery to tumor sites is crucial.

Agricultural Applications

Pesticide Development

The triazole moiety has been recognized for its fungicidal properties. Compounds like this compound can be explored as potential agrochemicals aimed at controlling fungal diseases in crops. Their efficacy and safety profiles would need thorough evaluation through field studies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Triazole Derivatives

Corrosion Inhibition Efficiency

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate and its derivatives exhibit notable corrosion inhibition properties. For example:

Key Findings :

Substituent Effects :

- Methyl Groups : Improve metabolic stability and solubility.

- Acetyl Groups : May introduce steric hindrance or hydrogen-bonding sites, modulating target selectivity.

Actividad Biológica

Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-YL)acetate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₈N₄O₂

- Molecular Weight : 180.16 g/mol

- CAS Number : 871260-40-1

The presence of the triazole ring in the structure is significant as it contributes to the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrogen atoms in the triazole ring can form hydrogen bonds with enzyme active sites, facilitating binding and influencing enzyme activity. This interaction has been shown to affect multiple biochemical pathways:

- Enzyme Inhibition : Compounds with a triazole moiety often serve as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Antioxidant Activity : Research indicates that derivatives of triazoles exhibit antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can inhibit a range of bacterial and fungal pathogens. The acetyl group enhances lipophilicity, potentially improving cell membrane penetration and increasing antimicrobial efficacy.

Anticancer Potential

The compound's anticancer properties have also been explored. Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| This compound | HeLa (cervical cancer) | 20 |

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Anti-inflammatory Effects

Triazole compounds are also known for their anti-inflammatory properties. This compound has been shown to reduce inflammation markers in vitro and in vivo models. This activity is crucial for conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Synthesis and Antioxidant Activity : A study synthesized various triazole derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays. This compound exhibited moderate antioxidant activity comparable to standard antioxidants .

- Anticancer Activity Assessment : In a recent study on the anticancer effects of triazole derivatives, this compound was found to significantly inhibit cell proliferation in cancer cell lines through induction of apoptosis .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting ethyl azidoacetate with acetylene derivatives (e.g., phenylacetylene) in a solvent mixture (e.g., t-BuOH:H₂O) with sodium ascorbate and CuSO₄ as catalysts. Stirring at room temperature for 4 hours achieves yields up to 96% . For reproducibility, rigorous nitrogen purging is recommended to prevent copper oxidation. Post-synthesis purification via crystallization (hexane/diethyl ether) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm triazole ring formation (characteristic peaks at δ 7.5–8.5 ppm for triazole protons) and ester/acetyl group integration .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, anisotropic displacement parameters for the triazole ring and ester groups are analyzed to confirm molecular geometry .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is computational chemistry (e.g., DFT) used to predict the compound’s reactivity?

Density Functional Theory (DFT) calculates quantum chemical descriptors (e.g., HOMO-LUMO energies, Fukui indices) to predict electrophilic/nucleophilic sites. These are correlated with experimental data, such as corrosion inhibition efficiency, by comparing adsorption energies on metal surfaces .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental inhibition efficiency and computational predictions for this compound?

Discrepancies arise from solvent effects (aqueous vs. gas-phase DFT models) and neglect of entropy contributions. Hybrid approaches combine COSMO-RS solvation models with molecular dynamics (MD) simulations to account for solvent interactions and temperature effects . Experimental validation via electrochemical impedance spectroscopy (EIS) under varying pH and temperature conditions is critical .

Q. How does the compound’s conformational flexibility impact its crystallographic refinement?

The ethyl acetate side chain exhibits torsional flexibility, leading to weak intramolecular C–H⋯O interactions that stabilize specific conformers. SHELXL refinement with TWIN commands resolves disorder in high-symmetry space groups. WinGX/ORTEP visualizes anisotropic displacement ellipsoids to distinguish static vs. dynamic disorder .

Q. What challenges arise in multi-step syntheses involving this compound, and how are they addressed?

Example: Coupling the triazole core with naphthalene derivatives (e.g., in Clostridioides difficile inhibitors) requires regioselective alkoxy-acetic acid formation. Sodium borohydride reduction at 0°C minimizes side reactions, while flash chromatography (EtOAc/hexane gradients) isolates intermediates . Reaction monitoring via TLC or LC-MS ensures stepwise fidelity .

Q. How are SHELXTL and related software used to analyze non-covalent interactions in crystal packing?

SHELXTL’s XPROBE module identifies hydrogen bonds (e.g., C–H⋯N/O) and π-π stacking interactions. For example, weak C–H⋯O interactions between the acetyl group and ester oxygen contribute to 3D packing stability, as seen in benzothiazine derivatives . Mercury CSD validates intermolecular contact distances against database norms .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) for CuAAC to prevent catalyst deactivation .

- Crystallography : Collect high-resolution data (θ > 25°) to refine anisotropic displacement parameters accurately .

- Computational Modeling : Include implicit solvent models (e.g., PCM) in DFT to improve agreement with experimental inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.